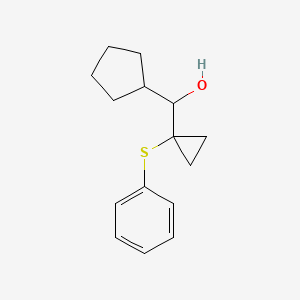

Cyclopentyl(1-(phenylthio)cyclopropyl)methanol

Description

Properties

Molecular Formula |

C15H20OS |

|---|---|

Molecular Weight |

248.4 g/mol |

IUPAC Name |

cyclopentyl-(1-phenylsulfanylcyclopropyl)methanol |

InChI |

InChI=1S/C15H20OS/c16-14(12-6-4-5-7-12)15(10-11-15)17-13-8-2-1-3-9-13/h1-3,8-9,12,14,16H,4-7,10-11H2 |

InChI Key |

PFYINVIDDVFILV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(C2(CC2)SC3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(1-(phenylthio)cyclopropyl)methanol typically involves the reaction of cyclopentylmagnesium bromide with 1-(phenylthio)cyclopropylmethanol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for Cyclopentyl(1-(phenylthio)cyclopropyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(1-(phenylthio)cyclopropyl)methanol can undergo various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of cyclopentyl(1-(phenylthio)cyclopropyl)ketone.

Reduction: Formation of cyclopentyl(1-(phenylthio)cyclopropyl)methane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl(1-(phenylthio)cyclopropyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl(1-(phenylthio)cyclopropyl)methanol involves its interaction with specific molecular targets. The phenylthio group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl ring can induce strain and affect the binding affinity. The methanol moiety can form hydrogen bonds with polar residues, contributing to the overall binding and activity of the compound.

Comparison with Similar Compounds

Structural Analogs with Varying Functional Groups

Phenyl(1-(phenylthio)cyclopropyl)methanone (6a)

- Structure: Replaces the methanol group with a ketone and substitutes the cyclopentyl group with a phenyl ring.

- Properties : White solid (m.p. 70–71°C), synthesized in 64% yield. HRMS (ESI): m/z [M-Na]⁺ 277.0669 .

- The phenyl group may confer greater crystallinity, as evidenced by its solid state .

(1-(Phenylthio)cyclopropyl)(4-(trifluoromethyl)phenyl)methanone (6b)

- Structure: Features a trifluoromethylphenyl ketone instead of the cyclopentyl methanol group.

- Properties : Yellow oil, synthesized in 70% yield.

- Comparison : The electron-withdrawing CF₃ group in 6b likely lowers the electron density of the cyclopropane ring, altering its stability and reaction pathways compared to the cyclopentyl-substituted alcohol .

Analogs with Modified Cyclopropane Substituents

(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc)

- Structure: Incorporates a tert-butylphenoxy group and a pyrrolidinyl ketone.

- Properties : Colorless oil (dr 6:1 diastereomers), 71% yield, Rf 0.21 (hexanes/EtOAc 1:1) .

- Comparison: The tert-butylphenoxy group introduces steric bulk, which may hinder reactions at the cyclopropane ring. The pyrrolidinyl ketone could enhance solubility in polar solvents compared to the target compound’s alcohol group .

Cyclopentyl(phenyl)methanone

- Structure : Lacks the phenylthio and cyclopropane groups but retains the cyclopentyl-ketone motif.

- Comparison : The absence of the sulfur atom and cyclopropane ring simplifies the structure, likely reducing steric strain and altering electronic properties.

Physical States and Solubility

- Target Compound : Predicted to be a liquid or low-melting solid based on analogs like 6b (yellow oil) and 15cc (oil) .

- 1-Methylcyclopentanol: A structurally simpler alcohol (MW 100.16) with documented solubility in organic solvents . The target compound’s phenylthio group may reduce aqueous solubility but enhance lipid solubility.

Stability and Reactivity

- Cyclopropyl Methanol Derivatives: The cyclopropane ring’s strain makes it prone to ring-opening reactions. For example, 2-(1-(phenylthio)cyclopropyl)oxirane (from ) undergoes epoxide-related reactivity, suggesting that the target alcohol may participate in similar strain-driven transformations .

- Safety and Decomposition: Analogs like (1-(Cyclopropylmethyl)piperidin-3-yl)methanol decompose into CO and NOₓ under combustion, a hazard shared by the target compound due to its cyclopropane and sulfur content .

Biological Activity

Cyclopentyl(1-(phenylthio)cyclopropyl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and possible therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of cyclopentyl(1-(phenylthio)cyclopropyl)methanol includes a cyclopentyl group, a cyclopropyl moiety substituted with a phenylthio group, and a hydroxymethyl functional group. Its molecular formula contributes to its classification as an organosulfur compound, which plays a significant role in its biological interactions.

Research indicates that compounds with structural similarities to cyclopentyl(1-(phenylthio)cyclopropyl)methanol may act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests that this compound could modulate metabolic pathways and potentially alter the pharmacokinetics of co-administered drugs.

Inhibition of Cytochrome P450 Enzymes

The inhibition of cytochrome P450 enzymes is particularly relevant for understanding the pharmacological implications of cyclopentyl(1-(phenylthio)cyclopropyl)methanol. Studies have shown that similar compounds can significantly affect the activity of these enzymes, leading to altered drug metabolism profiles.

Interaction Studies

Interaction studies have focused on the binding affinity of cyclopentyl(1-(phenylthio)cyclopropyl)methanol with various biological targets. Preliminary data suggest that this compound may exhibit significant binding to cytochrome P450 isoforms, indicating potential for use in drug design aimed at modifying metabolic pathways.

Comparative Analysis with Similar Compounds

The following table compares cyclopentyl(1-(phenylthio)cyclopropyl)methanol with other structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cyclopentyl(1-(phenylthio)cyclopropyl)methanol | Cyclopentane + phenylthio + cyclopropane + hydroxymethyl | Potential cytochrome P450 inhibition |

| Cyclohexyl(phenylthio)methanol | Cyclohexane + phenylthio + hydroxymethyl | Larger ring may affect binding properties |

| Cyclobutyl(phenylthio)methanol | Cyclobutane + phenylthio + hydroxymethyl | Smaller ring could lead to different reactivity |

This comparison highlights the unique structural features of cyclopentyl(1-(phenylthio)cyclopropyl)methanol and its potential biological activity in comparison to related compounds.

Case Studies

Several studies have explored the biological activity of similar organosulfur compounds, providing insights into their therapeutic potential:

- Cytochrome P450 Inhibition : A study demonstrated that analogs of cyclopentyl(1-(phenylthio)cyclopropyl)methanol effectively inhibited specific cytochrome P450 isoforms, suggesting a pathway for further drug development aimed at enhancing bioavailability and reducing toxicity .

- Neuropharmacological Effects : Research on related compounds has indicated potential neuropharmacological effects, including anxiolytic and sedative properties, which could be explored for therapeutic applications in mental health disorders .

- Antidepressant Activity : Some derivatives have shown promise as antidepressants through mechanisms involving serotonin reuptake inhibition, which may be relevant for cyclopentyl(1-(phenylthio)cyclopropyl)methanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.